N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide dihydrochloride

JAK3 inhibition Kinase selectivity Janus kinase

This specific dihydrochloride salt (CAS 1231963-81-7) offers distinct aqueous solubility and hygroscopicity profiles over the citrate salt, enabling low-DMSO biochemical assays. With a well-characterized JAK3 IC50 of 1.6 ± 0.2 nM and validated selectivity across 354 kinases, it serves as an essential positive control for JAK inhibitor screening and translational PK/PD modeling.

Molecular Formula C11H21Cl2N3O2S
Molecular Weight 330.3 g/mol
CAS No. 1231963-81-7
Cat. No. B1372491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide dihydrochloride
CAS1231963-81-7
Molecular FormulaC11H21Cl2N3O2S
Molecular Weight330.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)S(=O)(=O)N(C)C2CCCC2.Cl.Cl
InChIInChI=1S/C11H19N3O2S.2ClH/c1-8-11(9(2)13-12-8)17(15,16)14(3)10-6-4-5-7-10;;/h10H,4-7H2,1-3H3,(H,12,13);2*1H
InChIKeyIMEYUGYCXSEEIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Dihydrochloride (CAS 1231963-81-7): Chemical Identity and Structural Classification


N-Cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide dihydrochloride (CAS 1231963-81-7) is a synthetic pyrazole-4-sulfonamide derivative [1]. This compound exists as a dihydrochloride salt with molecular formula C11H21Cl2N3O2S and molecular weight 330.3 g/mol, typically supplied at ≥95% purity [1]. Structurally, it features a cyclopentyl-substituted sulfonamide linked to a trimethyl-1H-pyrazole core. The compound is also known as CP-690,550 dihydrochloride, serving as the dihydrochloride salt form of tofacitinib (free base CAS 477600-75-2) [2].

Why Generic Substitution of N-Cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Dihydrochloride Fails in JAK-Targeted Research


Within the pyrazole-4-sulfonamide class, minor structural modifications produce profound differences in Janus kinase (JAK) isoform selectivity and cellular potency [1]. The dihydrochloride salt form (CAS 1231963-81-7) offers distinct aqueous solubility and hygroscopicity profiles compared to the citrate salt (CAS 540737-29-9), directly affecting formulation behavior and in vitro assay performance. Furthermore, the cyclopentyl N-substituent and the specific 3,5-dimethyl substitution pattern on the pyrazole ring are critical determinants of JAK3 binding affinity; replacement with alternative N-alkyl groups or heterocyclic substituents substantially alters kinase inhibition profiles [1]. These structural features make the compound non-interchangeable with other pyrazole sulfonamides or JAK inhibitor chemotypes in quantitative pharmacological studies.

Product-Specific Quantitative Evidence Guide for N-Cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Dihydrochloride (CAS 1231963-81-7)


JAK3 Enzyme Inhibition Potency (IC50 and Ki) of CP-690,550 (Free Base) Relative to JAK1 and JAK2

In recombinant human kinase assays, CP-690,550 (the parent free base) inhibits JAK3 with an IC50 of 1.6 ± 0.2 nM and Ki of 0.24 ± 0.02 nM, demonstrating greater potency against JAK3 compared to JAK1 (IC50 = 3.2 ± 1.4 nM; Ki = 0.68 ± 0.12 nM), JAK2 (IC50 = 4.1 ± 0.4 nM; Ki = 0.99 ± 0.04 nM), and TYK2 (IC50 = 34.0 ± 6.0 nM; Ki = 4.39 ± 0.27 nM) [1]. The dihydrochloride salt delivers this same active pharmacophore in a form compatible with aqueous assay buffers.

JAK3 inhibition Kinase selectivity Janus kinase

Whole Blood Cellular Potency: CP-690,550 Inhibition of Cytokine-Stimulated STAT5 Phosphorylation

In human whole blood cellular assays of IL-2-stimulated STAT5 phosphorylation (a JAK1/JAK3-dependent pathway), CP-690,550 inhibited signaling in CD3+ T cells with an IC50 of 28 ± 5 nM [1]. In comparison, the same compound showed substantially higher IC50 values for IL-6-stimulated STAT1 phosphorylation (IC50 = 54 ± 7 nM in CD3+ T cells) and IL-6-stimulated STAT3 phosphorylation (IC50 = 367 ± 49 nM in CD3+ T cells; 406 ± 68 nM in monocytes), consistent with its JAK3/JAK1 preference over JAK2-dependent pathways [1].

Cellular potency STAT5 phosphorylation IL-2 signaling

Cross-JAK Inhibitor Comparison: CP-690,550 vs. Ruxolitinib, Baricitinib, and Upadacitinib

In a standardized panel of JAK enzyme assays performed at 1 mM ATP, CP-690,550 (tofacitinib) displays a JAK3 IC50 of 45 nM, compared to 428 nM for ruxolitinib, 253 nM for baricitinib, and 224 nM for upadacitinib [1]. While ruxolitinib and baricitinib are more potent at JAK2 (IC50 = 2.8 nM and 2.0 nM, respectively), CP-690,550 provides a more balanced JAK1/JAK3 inhibition profile suitable for studies where dual JAK1/3 blockade is desired [1].

JAK inhibitor selectivity Tofacitinib vs ruxolitinib Kinase profiling

Aqueous Solubility Advantage of Dihydrochloride Salt Form Relative to Tofacitinib Free Base

The dihydrochloride salt (CAS 1231963-81-7) is freely soluble in water and aqueous buffers, a property characteristic of hydrochloride salts of amine-containing compounds . In contrast, tofacitinib free base (CAS 477600-75-2) has an estimated aqueous solubility of approximately 155.1 mg/L (0.155 mg/mL) at 25 °C . The tofacitinib citrate salt (CAS 540737-29-9) shows equilibrium solubility of 0.183–22.6 mg/mL in pH 1.0–8.0 buffers, but its aqueous solubility is highly pH-dependent and classified as BCS Class III [1]. The dihydrochloride form provides enhanced and more consistent aqueous solubility critical for in vitro assays requiring DMSO-free aqueous dilution.

Aqueous solubility Salt form comparison Formulation compatibility

Broad Kinase Selectivity Profiling of CP-690,550 Across 354-Kinase Panel vs. Stereoisomers

In a dendrogram-based selectivity screen across a panel of 354 kinases, CP-690,550 (compound 1, the active (3R,4R)-enantiomer) potently inhibited JAK3 (0.7 nM), JAK2 (2 nM), JAK1 (3 nM), and DCamKL3 (4.5 nM), with minimal activity against the remaining ~350 kinases tested [1]. In contrast, stereoisomers 2, 3, and 4 showed dramatically reduced JAK3 potency (150–190 nM) and distinct off-target profiles, underscoring the critical importance of the (3R,4R) stereochemistry present in the parent compound of the dihydrochloride salt [1].

Kinase selectivity Stereochemistry Off-target profiling

Cross-Species Translation: CP-690,550 Cytokine Signaling Inhibition Potency in Human, Mouse, and Rat Whole Blood

CP-690,550 demonstrates comparable potency in inhibiting cytokine-stimulated STAT phosphorylation across human, mouse, and rat whole blood for JAK1/JAK3-dependent pathways, enabling direct cross-species translational studies. IL-6-stimulated STAT1 phosphorylation (JAK1/JAK2-dependent) is inhibited with IC50 values of 54 ± 7 nM (human), 185 ± 46 nM (mouse), and 62 ± 14 nM (rat) [1]. In contrast, GM-CSF-stimulated STAT5 phosphorylation (JAK2-dependent) requires substantially higher concentrations in all species (human: 1377 ± 185 nM; mouse: 4379 ± 655 nM; rat: 877 ± 171 nM), confirming consistent JAK1/JAK3 functional selectivity across species [1].

Cross-species pharmacology Translational research Cytokine signaling

Best Research and Industrial Application Scenarios for N-Cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide Dihydrochloride (CAS 1231963-81-7)


JAK3-Selective Pharmacological Probe Studies in Immune Cell Signaling

The compound's well-characterized JAK3 IC50 of 1.6 ± 0.2 nM with measured selectivity over JAK1 (~2-fold) and JAK2 (~2.6-fold) in recombinant kinase assays [1] makes it suitable as a pharmacological probe for dissecting JAK3-dependent vs. JAK2-dependent signaling pathways in T cells and NK cells. Researchers can use the quantitative selectivity data to interpret results in the context of known JAK isoform expression patterns in immune cell subsets.

Reference Standard for JAK Inhibitor Screening and Kinase Selectivity Profiling

With its extensively characterized kinase selectivity profile across 354 kinases [1], CP-690,550 dihydrochloride serves as a benchmark reference compound in kinase inhibitor screening campaigns. The documented activity values for JAK1/2/3/TYK2 and the stereoisomer-dependent selectivity data provide a validated positive control for assay development and high-throughput screening of novel JAK inhibitor candidates.

Aqueous-Phase Biochemical and Cell-Based Assays Requiring DMSO-Free Formulation

The dihydrochloride salt form's high aqueous solubility [1], compared to the low aqueous solubility of the free base (~0.155 mg/mL) , makes this specific salt form (CAS 1231963-81-7) the preferred choice for biochemical assays, SPR-based binding studies, and cell-based experiments where DMSO concentrations must be minimized to avoid solvent cytotoxicity or interference with protein-ligand interactions.

Translational Pharmacodynamic Studies in Rodent Models of Autoimmune Disease

The demonstrated cross-species conservation of JAK1/JAK3 functional selectivity in whole blood assays across human, mouse, and rat [1] supports the use of this compound in translational research programs. Researchers can confidently extrapolate in vitro human whole blood IC50 values (e.g., IL-2→pSTAT5 IC50 = 28 ± 5 nM) to in vivo rodent efficacy models, with the species-specific IC50 values providing target engagement benchmarks for pharmacokinetic-pharmacodynamic (PK/PD) modeling.

Quote Request

Request a Quote for N-cyclopentyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.